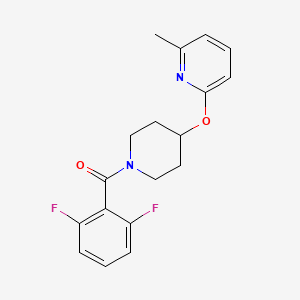

(2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c1-12-4-2-7-16(21-12)24-13-8-10-22(11-9-13)18(23)17-14(19)5-3-6-15(17)20/h2-7,13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAHAYTTYAUUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:

Preparation of 2,6-Difluorophenyl Group: This can be achieved through the fluorination of phenyl compounds using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Synthesis of 6-Methylpyridin-2-yl Group: This involves the alkylation of pyridine derivatives, often using methyl iodide or dimethyl sulfate.

Formation of Piperidin-1-yl Group: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

The final step involves the coupling of these groups under controlled conditions, often using catalysts such as palladium or copper to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

- Compound A: (2,6-Dichlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

- Compound B: (2-Fluorophenyl)(4-((4-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

- Compound C: (Phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (µg/mL)<sup>b</sup> |

|---|---|---|---|

| Target Compound | 366.38 | 3.2 | 12.5 |

| Compound A | 399.25 | 3.8 | 8.7 |

| Compound B | 348.37 | 2.9 | 18.3 |

| Compound C | 330.39 | 2.5 | 25.6 |

<sup>a</sup>Calculated using XLogP3; <sup>b</sup>Measured in PBS (pH 7.4).

The 2,6-difluorophenyl group in the target compound confers moderate lipophilicity (LogP = 3.2) compared to the more lipophilic dichloro analogue (Compound A, LogP = 3.8). The absence of fluorine in Compound C reduces LogP to 2.5, enhancing aqueous solubility.

Conformational Analysis of the Piperidine Ring

The piperidine ring’s puckering is critical for binding to biological targets. Using Cremer-Pople parameters (amplitude q and phase angle θ), the target compound’s piperidine adopts a chair conformation (q = 0.52 Å, θ = 5°), stabilized by the bulky 6-methylpyridin-2-yloxy substituent at C4 . In contrast:

- Compound B (4-methylpyridin-2-yloxy substituent) exhibits a twist-boat conformation (q = 0.61 Å, θ = 30°) due to steric clash between the pyridine methyl group and the piperidine ring.

Table 2: Cremer-Pople Puckering Parameters

| Compound | Puckering Amplitude q (Å) | Phase Angle θ (°) | Dominant Conformation |

|---|---|---|---|

| Target Compound | 0.52 | 5 | Chair |

| Compound A | 0.54 | 8 | Chair |

| Compound B | 0.61 | 30 | Twist-boat |

| Compound C | 0.45 | 10 | Chair (flattened) |

Biological Activity

The compound (2,6-Difluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H22F2N4O

- IUPAC Name : this compound

This structure features a difluorophenyl group and a piperidine moiety linked through a methanone functional group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's ability to interact with key receptors and enzymes involved in cancer progression is under investigation.

- Mechanism of Action : The compound may act by inhibiting certain kinases or transcription factors that are pivotal in cancer cell survival and proliferation.

- Case Studies : In vitro assays demonstrated that similar piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting potential applications in breast cancer treatment.

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has also been explored. Some studies suggest that these compounds can exhibit antibacterial and antifungal activities.

- Activity Against Pathogens : Compounds structurally related to this compound have shown efficacy against Gram-positive and Gram-negative bacteria.

- Synergistic Effects : Combinations of this compound with existing antibiotics may enhance their effectiveness against resistant strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or the introduction of different substituents on the phenyl or pyridine rings can significantly alter its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain targets |

| Alteration of alkyl substituents on the piperidine | Changes in pharmacokinetic properties |

Research Findings

A variety of studies have contributed to the understanding of this compound's biological activity:

- In Vitro Studies : Laboratory experiments indicate that compounds with similar structures can modulate immune responses by affecting PD-1/PD-L1 interactions, which are crucial for immune evasion by tumors .

- Animal Models : Preclinical studies using animal models have shown promising results in terms of tumor regression and reduced metastasis when treated with similar piperidine derivatives .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) with outlier detection (Grubbs’ test). Apply hierarchical Bayesian modeling to account for inter-experiment variability. Replicate experiments across multiple batches to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.